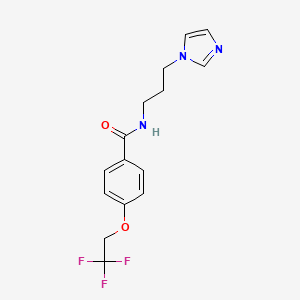

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide

Description

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound that features an imidazole ring and a trifluoroethoxy group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The trifluoroethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c16-15(17,18)10-23-13-4-2-12(3-5-13)14(22)20-6-1-8-21-9-7-19-11-21/h2-5,7,9,11H,1,6,8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMIPOQVXFPVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326694 | |

| Record name | N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866153-64-2 | |

| Record name | N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia.

Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the imidazole moiety.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is typically introduced through a nucleophilic substitution reaction involving a trifluoroethanol derivative.

Formation of the Benzenecarboxamide: The final step involves the formation of the benzenecarboxamide through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The benzenecarboxamide group can be reduced to form the corresponding amine.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity . The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Omeprazole: An antiulcer agent containing an imidazole ring.

Metronidazole: An antibacterial and antiprotozoal agent containing an imidazole ring.

Uniqueness

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic properties and enhances its reactivity and stability compared to other imidazole-containing compounds .

Biological Activity

N-(3-imidazol-1-ylpropyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of interest due to its potential therapeutic applications. Its structure incorporates an imidazole ring and a trifluoroethoxy group, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities.

- Molecular Formula : C15H16F3N3O2

- Molecular Weight : 321.30 g/mol

- CAS Number : 131926-99-3

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole-containing compounds. Specifically, compounds with imidazole moieties have shown promising results against various cancer cell lines. For example:

- Study Findings : A compound similar to this compound demonstrated significant cytotoxic effects in vitro against lung cancer cell lines A549 and HCC827 with IC50 values of approximately 5.13 μM and 6.26 μM respectively .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 5.13 ± 0.97 |

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

These results suggest that the compound may inhibit tumor growth effectively while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been extensively studied. This compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial processes:

- Antibacterial Activity : In a comparative study, imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanisms for the biological activities of imidazole derivatives include:

- DNA Binding : Many imidazole compounds interact with DNA through minor groove binding, disrupting replication and transcription processes .

- Enzyme Inhibition : Imidazole derivatives may inhibit key enzymes involved in cellular metabolism or proliferation in cancer cells.

- Membrane Disruption : The presence of fluorinated groups can alter membrane fluidity and permeability in bacteria.

Case Studies

- Study on Lung Cancer Cell Lines : A recent study evaluated various imidazole derivatives for their cytotoxic effects on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with imidazole rings significantly inhibited cell proliferation in a dose-dependent manner .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antibacterial properties of several imidazole derivatives against clinical isolates of E. coli. The study found that certain modifications to the imidazole structure enhanced antibacterial potency significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.